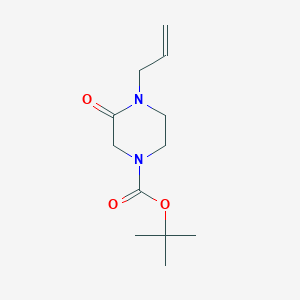

1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone

Description

Properties

IUPAC Name |

tert-butyl 3-oxo-4-prop-2-enylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVFHNJMAJLONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: It is utilized in the development of new materials and chemical processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism by which 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Structural Analogues with BOC-Protected Piperazine/Piperidinone Scaffolds

The following compounds share structural motifs with 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone, differing primarily in substituents and core ring systems:

| Compound | Molecular Formula | Key Substituents | Core Structure | Key Features |

|---|---|---|---|---|

| This compound (Target Compound) | C₁₂H₂₀N₂O₃ | Allyl (C₃H₅), BOC (C₅H₉O₂) | Piperazinone (N₂O ring) | Allyl group enables Michael addition or cycloaddition; BOC enhances stability. |

| 1-(2'-Fluoro)ethyl-4-(tert-butyloxycarbonyl)piperazine | C₁₁H₂₀FN₂O₂ | 2-Fluoroethyl (C₂H₄F), BOC | Piperazine (N₂ ring) | Fluorine atom increases electronegativity and metabolic stability. |

| 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-L-proline | C₁₅H₂₆N₂O₄ | BOC, L-proline (pyrrolidine-2-carboxylic acid) | Piperidine (N ring) | Proline moiety introduces chirality and carboxylate functionality. |

| 4-(2-Pyridinyl)piperazinomethanone | C₁₅H₁₅N₃O₂S | Pyridinyl (C₅H₄N), thienylcarbonyl (C₄H₃OS) | Piperazine (N₂ ring) | Aromatic substituents enhance π-π stacking potential; thiophene adds lipophilicity. |

Key Observations:

- The ketone in piperazinone may participate in hydrogen bonding or reduce basicity compared to piperazine derivatives .

- Substituent Effects: The allyl group in the target compound offers sites for electrophilic or radical reactions, unlike the fluorine in or the rigid proline in . BOC Protection: Common across all compounds, the BOC group shields amines from undesired reactions, facilitating selective synthesis . Aromatic vs.

Physicochemical Properties

While explicit data (e.g., solubility, melting points) are unavailable in the provided evidence, inferences can be made:

- Lipophilicity : The thienyl and pyridinyl groups in likely increase lipophilicity (logP >2), whereas the target compound’s allyl and BOC groups may result in moderate lipophilicity.

- Stability: The BOC group in all compounds ensures stability under basic conditions but labile in acidic environments. The piperazinone’s ketone may reduce hydrolytic stability compared to saturated cores .

Biological Activity

1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone, commonly referred to as Boc-2-piperazinone, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, which is known for its role in various pharmacologically active molecules. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it a valuable intermediate in drug synthesis.

- Molecular Formula : C13H23N2O3

- CAS Number : 203662-51-5

Antiviral Properties

Research indicates that derivatives of piperazine compounds exhibit antiviral activities. The specific compound this compound has been investigated for its potential as an HIV integrase inhibitor. In a study, it was found to inhibit the integrase enzyme effectively, which is crucial for the replication of HIV . This suggests that modifications of the piperazine structure can lead to promising antiviral agents.

Agonist Activity at G Protein-Coupled Receptors (GPCRs)

Piperazine derivatives are often evaluated for their interaction with GPCRs, which play a vital role in cell signaling. Studies have shown that compounds similar to this compound can act as agonists at various GPCRs, influencing cellular responses and potentially leading to therapeutic applications in treating conditions such as anxiety and depression .

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives. The following general synthetic route has been outlined:

- Starting Material : Piperazine is reacted with propenyl groups under basic conditions.

- Boc Protection : The resulting product undergoes Boc protection to enhance stability.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral properties of various piperazine derivatives, this compound was tested against HIV strains. The results indicated a significant reduction in viral load at micromolar concentrations, suggesting its potential as a lead compound for further development in HIV therapy.

Case Study 2: GPCR Agonist Activity

Another study focused on the agonist activity of this compound at serotonin receptors. Using radiolabeled binding assays, it was found that the compound exhibited moderate affinity for the 5-HT1A receptor subtype, indicating potential applications in treating mood disorders.

Data Table: Summary of Biological Activities

Preparation Methods

Chiral Hydrogenation of Protected Piperazine Derivatives

Method Overview:

This approach involves the asymmetric hydrogenation of a partially unsaturated tetrahydropyrazine precursor to yield the desired piperazine ring with high stereoselectivity. The process is facilitated by chiral catalysts, typically Rh-BINAP, which induce enantioselectivity and high yields.

- Preparation of the Unsaturated Intermediate: Starting from a suitable precursor such as a tetrahydropyrazine derivative with protected amino groups.

- Chiral Hydrogenation: Catalytic hydrogenation using Rh-BINAP under controlled conditions (e.g., hydrogen pressure, temperature) to produce the saturated piperazine with the desired stereochemistry.

- Protection of the Nitrogen: Introduction of the tert-butyloxycarbonyl (BOC) protecting group at the nitrogen atom, typically via reaction with di-tert-butyl dicarbonate (Boc2O).

- High chemical and optical yields (up to 96% yield and 99% enantiomeric excess).

- One-step stereoselective synthesis from readily accessible intermediates.

- Simplifies classical resolution/racemization schemes.

- The process builds the chiral center directly during hydrogenation, avoiding racemic resolution.

- The method's efficiency is supported by patent US5723615A, which reports high-yielding chiral hydrogenation for similar piperazine derivatives.

Protection and Functionalization of Piperazine Carboxylic Acid Derivatives

Method Overview:

This method involves starting from 2-(S)-piperazine carboxylic acid , which is protected at the nitrogen atoms with tert-butyloxycarbonyl groups, followed by selective functionalization at the 2-position to introduce the propenyl group.

- Protection of the Piperazine Nitrogen: Using BOC groups to protect the amino functionalities, facilitating selective reactions at specific sites.

- Conversion to N-Acyl Derivatives: Activation of the carboxylic acid via formation of acyl chlorides or amides, often employing reagents like thionyl chloride or carbodiimides.

- Introduction of the Propenyl Group: Via nucleophilic substitution or addition reactions, such as allylation or related carbon-carbon bond-forming reactions, to introduce the 2-propenyl substituent.

- Deprotection: Removal of protecting groups under controlled conditions, typically acidic or basic hydrolysis, to yield the target compound.

- Patent EP0756593B1 describes a process for preparing 2-piperazine carboxylic acid derivatives, which can be further functionalized to introduce the propenyl group.

- The process emphasizes the importance of regioselectivity and stereoselectivity during acylation and substitution steps.

Sequential Synthesis via Amide Activation and Enamide Formation

Method Overview:

Recent advances involve the direct synthesis of enamides through electrophilic activation of amides, followed by selective N-dehydrogenation. This method is advantageous for introducing the propenyl functionality directly onto nitrogen centers.

- Amide Activation: Using reagents such as triflic anhydride and LiHMDS to activate the amide.

- Electrophilic Dehydrogenation: Formation of enamides with high regio- and stereoselectivity, often yielding the (E)-enamide configuration.

- Functionalization at the Nitrogen: The enamide intermediate can be further manipulated to introduce the propenyl group via addition or substitution reactions.

- The ACS publication reports efficient N-dehydrogenation of amides, including heteroatom-substituted and cyclic amides, with high yields.

- The method allows for the synthesis of complex enamides, which can be transformed into the target piperazinone derivative.

Catalytic Hydrogenation for Deprotection and Functional Group Manipulation

Method Overview:

The removal of protecting groups such as Z (benzyloxycarbonyl) can be achieved via catalytic hydrogenation, often using palladium or platinum catalysts, to afford the free amino groups necessary for subsequent functionalization.

- Hydrogenolysis of Protecting Groups: Using Pd/C or PtO2 under hydrogen atmosphere to cleave the Z group.

- Subsequent Functionalization: Introduction of the propenyl group through nucleophilic addition or cross-coupling reactions.

- Patent US5723615A highlights the importance of catalyst choice and reaction conditions in achieving high deprotection efficiency without affecting other sensitive groups.

Data Summary Table: Preparation Methods

| Method | Starting Material | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Chiral Hydrogenation | Unsaturated tetrahydropyrazine derivative | Rh-BINAP catalyst, H2 | Asymmetric hydrogenation + BOC protection | High yield, stereoselectivity | Requires chiral catalyst, specialized equipment |

| Protection & Functionalization | 2-(S)-piperazine carboxylic acid | Boc2O, acyl chlorides, nucleophiles | Protection, acylation, substitution, deprotection | Versatile, scalable | Multi-step, possible regioselectivity issues |

| Electrophilic Activation | Amides (e.g., cyclic or heteroatom-substituted) | Triflic anhydride, LiHMDS | Activation, dehydrogenation, functionalization | Direct enamide synthesis, high regioselectivity | Sensitive reagents, reaction optimization needed |

| Catalytic Hydrogenolysis | Protected piperazine derivatives | Pd/C, H2 | Deprotection of Z groups | Mild conditions, high efficiency | Over-reduction risk, catalyst poisoning |

The synthesis of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone can be achieved through multiple advanced methodologies, with the most efficient involving enantioselective chiral hydrogenation of suitable precursors, or through protection, activation, and subsequent functionalization of piperazine derivatives. Recent innovations in electrophilic activation of amides also offer promising routes for direct enamide formation, facilitating the introduction of the propenyl group.

These methods, supported by patent literature and recent research, provide a robust foundation for scalable and stereoselective synthesis, critical for pharmaceutical and chemical research applications.

Q & A

Q. What are the key structural features of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone, and how do they influence its reactivity?

The compound contains a piperazinone core modified with a tert-butyloxycarbonyl (Boc) group at the 4-position and a propenyl substituent at the 1-position. The Boc group acts as a protecting agent for the secondary amine, enhancing stability during synthetic steps . The propenyl group introduces steric and electronic effects, influencing nucleophilic reactivity at the α-position. For example, the electron-withdrawing nature of the Boc group can reduce ring basicity, while the propenyl substituent may participate in conjugation or Michael addition reactions. Structural analogs in and highlight similar reactivity patterns in piperazine derivatives.

Q. What synthetic strategies are commonly employed to introduce the tert-butyloxycarbonyl (Boc) protecting group onto the piperazinone ring?

The Boc group is typically introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., DMAP or triethylamine in THF/DCM). demonstrates this approach in coupling reactions involving piperazine intermediates. Key steps include:

- Deprotonation : Use a base to activate the amine for nucleophilic attack.

- Controlled stoichiometry : Ensure 1:1 molar ratio of Boc₂O to amine to avoid overprotection.

- Purification : Isolate the Boc-protected intermediate via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of propenyl group introduction during synthesis?

Regioselectivity challenges arise due to competing nucleophilic sites on the piperazinone ring. Methodological approaches include:

- Direct alkylation : Use propenyl bromide with a bulky base (e.g., LDA) to favor attack at the less hindered 1-position.

- Transition-metal catalysis : Employ palladium-catalyzed coupling (e.g., Heck reaction) for stereocontrolled allylation (see for analogous piperazine functionalization).

- Protecting group strategy : Temporarily block the 3-position with a removable group (e.g., benzyl) to direct propenylation to the 1-position .

Q. What analytical techniques resolve conflicting data regarding stereochemical configuration in derivatives?

Discrepancies in stereochemical assignments can arise from overlapping NMR signals or ambiguous crystallography. A multi-technique approach is recommended:

- X-ray crystallography : Resolve absolute configuration (e.g., used this for a fluorobenzoyl-piperazinium structure).

- 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to confirm stereochemistry.

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns).

- Computational modeling : Compare experimental and calculated NMR chemical shifts (DFT methods like B3LYP/6-31G*) .

Q. How do researchers address contradictions in reported biological activity data for structurally similar piperazinone derivatives?

Discrepancies may stem from assay conditions or impurity profiles. Solutions include:

- Standardized bioassays : Replicate studies under controlled conditions (pH, temperature, cell lines).

- Purity validation : Use HPLC-MS (≥95% purity) to rule out side products ( emphasizes purity in fluorescence studies).

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., Boc vs. acetyl groups) to isolate contributing factors .

Methodological Tables

Table 1: Key Synthetic Routes for Boc-Protected Piperazinones

Table 2: Analytical Techniques for Stereochemical Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.